molecular formula C9H9NO2 B021211 (R)-(-)-4-Phenyl-2-oxazolidinone CAS No. 90319-52-1

(R)-(-)-4-Phenyl-2-oxazolidinone

Cat. No.: B021211
CAS No.: 90319-52-1
M. Wt: 163.17 g/mol
InChI Key: QDMNNMIOWVJVLY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-4-Phenyl-2-oxazolidinone is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(-)-4-Phenyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(-)-4-Phenyl-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-4-Phenyl-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMNNMIOWVJVLY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352627
Record name (R)-(-)-4-Phenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90319-52-1
Record name (-)-4-Phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90319-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-4-Phenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-2-oxazolidinone, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5L96WN6JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of (R)-(-)-4-Phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evans Scaffold

(R)-(-)-4-Phenyl-2-oxazolidinone (CAS: 90319-52-1) is not merely a reagent; it is a structural architect.[1] Belonging to the class of Evans auxiliaries, this chiral scaffold utilizes a rigid oxazolidinone ring to impose absolute stereochemical control on attached substrates.[2][3][4]

For drug development professionals, the value of this auxiliary lies in its predictability . Unlike chiral catalysts that may require extensive screening, the (R)-4-phenyl-2-oxazolidinone creates a defined steric environment—a "chiral wall"—that forces incoming electrophiles to approach from a single, predictable face.[1] This guide deconstructs the structural logic, synthesis, and application of this essential tool.

Structural Anatomy & Electronic Profile[1]

The efficacy of (R)-(-)-4-Phenyl-2-oxazolidinone stems from the interplay between its rigid heterocyclic core and the orthogonal steric bulk of the phenyl group.[1]

Physical & Chemical Specifications
PropertySpecificationNote
Molecular Formula

Rigid 5-membered ring
Molecular Weight 163.17 g/mol Low MW facilitates atom economy
Melting Point 130–133 °CCrystalline solid, easy to handle
Optical Rotation

(c=1, EtOAc)
High optical purity is critical (>99% ee)
Solubility DCM, THF, EtOAcPoor water solubility aids extraction
The Mechanistic Architecture

The molecule functions through two primary structural features:

  • The C4-Phenyl "Wall": The phenyl group at the 4-position projects perpendicular to the ring plane.[1] In the reactive enolate conformation, this group effectively blocks one entire face of the molecule.

  • The C2-Carbonyl Chelation Point: The carbonyl oxygen serves as a Lewis basic site. Upon enolization with a metal (Li, B, Ti), the metal chelates between the enolate oxygen and the auxiliary carbonyl, locking the bond rotation.

Visualization: The Auxiliary Lifecycle

The following diagram illustrates the workflow from attachment to recovery, highlighting the efficiency of the cycle.

EvansLifecycle Aux (R)-Auxiliary (Starting Material) Acyl N-Acylated Intermediate Aux->Acyl Acylation (n-BuLi, RCOCl) Enolate Z-Enolate (Metal Chelated) Acyl->Enolate Enolization (LDA or Bu2BOTf) Product Chiral Adduct Enolate->Product Electrophile (Face Selective) Product->Aux Recycle (>90% Recovery) Cleaved Target Molecule (Acid/Alcohol) Product->Cleaved Hydrolysis/Reduction (LiOOH / LiBH4)

Figure 1: The Evans Auxiliary Lifecycle.[1][2][3] Note the recycling loop which reduces cost in large-scale synthesis.[1]

Synthesis of the Auxiliary (Green Protocol)

While historical routes utilized phosgene, modern GMP standards prefer the Diethyl Carbonate route to minimize toxicity.

Protocol 1: Preparation from (R)-Phenylglycinol

Objective: Synthesize (R)-(-)-4-Phenyl-2-oxazolidinone without toxic phosgene equivalents.[1]

Reagents:

  • (R)-(-)-2-Phenylglycinol (1.0 equiv)[1]

  • Diethyl carbonate (2.5 equiv)

  • Potassium Carbonate (

    
    ) (0.1 equiv)
    

Methodology:

  • Setup: Equip a round-bottom flask with a distillation head (Vigreux column).

  • Reaction: Charge flask with phenylglycinol, diethyl carbonate, and catalytic

    
    .
    
  • Heating: Heat the mixture to 135°C .

    • Scientist's Note: The reaction is driven by entropy and the removal of ethanol. Ensure the distillation head temperature reflects the boiling point of ethanol (78°C) to confirm conversion.

  • Workup: Once ethanol evolution ceases (approx. 2-3 hours), cool the mixture. Dilute with warm

    
     and filter off the inorganic salts.
    
  • Purification: Concentrate the filtrate. Recrystallize from Ethyl Acetate/Hexanes (1:2) to yield white needles.

Mechanistic Basis: The Z-Enolate & Chelation

The core of the Evans methodology is the formation of the Z-enolate .[2]

When the N-acylated auxiliary is treated with a base (LDA) or Lewis Acid/Amine (


), the metal center coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.
The Zimmerman-Traxler Transition State

This chelation creates a rigid 6-membered ring (the Zimmerman-Traxler transition state).[1]

  • Geometry: The fixed geometry forces the enolate substituent (R) to lie trans to the auxiliary's carbonyl to minimize steric clash (forming the Z-enolate).

  • Facial Bias: The Phenyl group at C4 blocks the Re-face.

  • Result: The electrophile must attack from the Si-face (open face), leading to high diastereoselectivity (>98:2 dr).

TransitionState Base Base (LDA) Chelation Li+ Chelation (Rigid 6-Ring) Base->Chelation Deprotonation Sterics C4-Phenyl Steric Wall Chelation->Sterics Locks Geometry Attack Electrophile Attack (Si-Face Only) Sterics->Attack Blocks Re-Face

Figure 2: Logic flow of the stereoselective induction.

Application Protocol: Asymmetric Alkylation

Context: Installing a methyl group with defined stereochemistry.

Protocol 2: Methylation of N-Propionyl Auxiliary

Reagents:

  • N-Propionyl-(R)-4-phenyl-2-oxazolidinone (1.0 equiv)[1]

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv)

  • Methyl Iodide (MeI) (3.0 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Enolization: Cool a solution of the N-propionyl substrate in THF to -78°C .

    • Critical Control Point: Temperature control is vital.[1] Above -50°C, the ketene pathway may compete, eroding selectivity.[1]

  • Base Addition: Add NaHMDS dropwise over 10 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the sodium enolate.

  • Electrophile Addition: Add MeI (neat) rapidly.

  • Reaction: Allow to stir at -78°C for 2 hours, then slowly warm to 0°C.

    • Scientist's Note: The color often changes from yellow (enolate) to clear upon completion.

  • Quench: Add saturated

    
     solution. Extract with DCM.[1]
    

Nondestructive Cleavage Protocols

The auxiliary is expensive; recovery is mandatory. The standard hydrolysis uses Lithium Hydroperoxide (LiOOH).

Protocol 3: Hydrolysis (LiOOH Method)

Mechanism: Hydroxide (


) alone is basic enough to attack the endocyclic carbonyl (ring opening). The hydroperoxide anion (

) is more nucleophilic (alpha-effect) but less basic, favoring attack at the exocyclic imide carbonyl to release the product and intact auxiliary.

Reagents:

  • 
     (30% aq, 4.0 equiv)
    
  • LiOH (2.0 equiv)

  • 
     (1.5 M solution, for quenching)
    

Methodology:

  • Preparation: Dissolve the alkylated product in THF/Water (3:1) and cool to 0°C.

  • Addition: Add

    
    , followed by LiOH.[1]
    
  • Monitoring: Stir at 0°C for 1 hour. TLC should show the disappearance of the imide and appearance of the polar acid spot.

  • Quench (Safety Critical): Add

    
     solution slowly to destroy excess peroxide.
    
    • Warning: Exothermic reaction.[1] Verify peroxide absence with starch-iodide paper before extraction.[1]

  • Recovery:

    • Basify to pH 10 (removes acid to aqueous phase).

    • Extract with DCM (recovers the Auxiliary ).

    • Acidify aqueous layer to pH 1 and extract with EtOAc (recovers the Chiral Acid ).

References

  • Evans, D. A., et al. (1981).[5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[5] Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link

  • Ager, D. J., et al. (1997). "Commercial Applications of Evans Auxiliaries." Aldrichimica Acta.[1]

  • Keyes, M. et al. (2008).[2] "Optimized Cleavage of Evans Auxiliaries." Journal of Chemical Education. Link

Sources

synthesis of (R)-(-)-4-Phenyl-2-oxazolidinone from D-phenylglycinol

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (R)-(-)-4-Phenyl-2-oxazolidinone (Evans Auxiliary) CAS: 90319-52-1 Primary Precursor: (R)-(-)-2-Phenylglycinol (D-Phenylglycinol)

Executive Summary

(R)-(-)-4-Phenyl-2-oxazolidinone is a critical chiral auxiliary used extensively in asymmetric alkylation, aldol, and Diels-Alder reactions. Its utility relies on the rigid oxazolidinone ring structure, which sterically directs incoming nucleophiles or electrophiles to a specific face of the attached substrate.

This technical guide details the synthesis of (R)-4-phenyl-2-oxazolidinone from (R)-phenylglycinol. While classical methods utilize phosgene or triphosgene, this guide prioritizes the Diethyl Carbonate (DEC) method. This approach is superior for modern laboratory and industrial applications due to its "green" profile, absence of highly toxic gaseous reagents, and high atom economy. An alternative Triphosgene protocol is provided for scenarios requiring low-temperature conditions.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of a cyclic carbamate. The retrosynthetic disconnection occurs at the carbonyl center (


).
  • Nucleophilic Attack: The amino group of (R)-phenylglycinol attacks the carbonyl carbon of the reagent (Diethyl Carbonate or Triphosgene).

  • Intermediate Formation: A carbamate intermediate is formed.

  • Cyclization: The hydroxyl group attacks the carbonyl center intramolecularly, displacing the leaving group (ethoxide or chloride) to close the ring.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start (R)-Phenylglycinol (Nucleophile) Inter Carbamate Intermediate (Open Chain) Start->Inter Amine Attack (-EtOH) Reagent Diethyl Carbonate (Electrophile) Reagent->Inter Transition Cyclization (-EtOH) Inter->Transition Heat/Base Product (R)-4-Phenyl-2-oxazolidinone (Target) Transition->Product Ring Closure

Caption: Mechanistic pathway from amino alcohol to oxazolidinone via carbonate displacement.

Method A: Diethyl Carbonate Cyclization (Recommended)

Status: Industry Standard | Green Chemistry: High | Scalability: High

This method utilizes Diethyl Carbonate (DEC) as both the solvent and the carbonyl source, driven by the removal of ethanol.

Reagents & Materials
ComponentRoleEquivalentsNotes
(R)-Phenylglycinol Substrate1.0 equiv>98% ee required
Diethyl Carbonate (DEC) Reagent/Solvent2.5 - 3.0 equivAnhydrous
Potassium Carbonate (

)
Catalyst0.1 equivFinely ground, anhydrous
Dichloromethane (DCM) Workup Solvent-ACS Grade
Step-by-Step Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Vigreux column fitted with a distillation head and receiver.

  • Charging: Add (R)-phenylglycinol (e.g., 10.0 g, 72.9 mmol), Diethyl Carbonate (25.8 g, 218 mmol), and anhydrous

    
     (1.0 g, 7.2 mmol).
    
  • Reaction (Ethanol Removal):

    • Heat the mixture gradually to 130–135°C (oil bath temperature).

    • As the reaction proceeds, ethanol is generated.[1] The Vigreux column allows ethanol (bp 78°C) to distill over while refluxing the higher-boiling DEC (bp 126°C).

    • Endpoint: Continue heating until the internal temperature rises to ~125°C and ethanol distillation ceases (approx. 2–3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature. It will likely solidify or become a thick oil.

    • Dilute with Dichloromethane (DCM) (100 mL) to dissolve the product.

    • Filter the mixture to remove the solid

      
      .
      
    • Wash the filtrate with saturated

      
       solution (50 mL) followed by brine.
      
    • Dry the organic phase over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Concentrate the filtrate in vacuo to obtain the crude solid.

  • Purification (Crystallization):

    • Recrystallize the crude solid from a hot mixture of Ethyl Acetate/Petroleum Ether (1:3) or Ethyl Acetate/Hexanes .

    • Cool slowly to 4°C to maximize crystal growth.

    • Filter and dry under high vacuum.

Expected Yield: 85–90% Purity: >99% (by HPLC/GC)

Process Workflow (Graphviz)

Workflow Setup Setup: 3-Neck Flask + Vigreux Column Mix Charge: Phenylglycinol + DEC + K2CO3 Setup->Mix Heat Heat to 135°C Distill Ethanol Mix->Heat Cool Cool & Dilute with DCM Heat->Cool Filter Filter K2CO3 Cool->Filter Wash Wash: NaHCO3 / Brine Dry: Na2SO4 Filter->Wash Evap Evaporate Solvent Wash->Evap Cryst Recrystallize: EtOAc / Hexanes Evap->Cryst

Caption: Operational workflow for the Diethyl Carbonate synthesis method.

Method B: Triphosgene Cyclization (Alternative)

Status: High Reactivity | Conditions: Low Temperature | Safety: Strict Protocols Required

Use this method if high-temperature conditions (Method A) cause degradation or if the substrate is modified with heat-sensitive groups.

Reagents[1][2][3][4][5][6]
  • Triphosgene: 0.35 equiv (provides 1.05 equiv phosgene equivalent).

  • Triethylamine (

    
    ):  2.2 equiv.
    
  • Dichloromethane (DCM): Anhydrous solvent.

Protocol
  • Dissolution: Dissolve (R)-phenylglycinol (1.0 equiv) and

    
     (2.2 equiv) in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78°C .
    
  • Addition: Dissolve Triphosgene (0.35 equiv) in DCM and add dropwise to the amine solution over 30 minutes.

    • Note: Exothermic reaction. Maintain temperature below -70°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Stir for an additional 1 hour at RT.[2]

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Workup: Separate layers, wash organic layer with 1M HCl (to remove excess amine), then water and brine. Dry and concentrate.

Characterization & Quality Control

Verify the identity and purity of the synthesized auxiliary using the following parameters.

ParameterSpecificationNotes
Appearance White crystalline powderOff-white indicates impurities
Melting Point 131 – 133 °C Sharp range indicates high purity
Optical Rotation

c=1.0 in

Chiral Purity >99% eeDetermine via Chiral HPLC

NMR
Consistent with structureCheck for residual solvent (EtOAc)

Key NMR Signals (


, 400 MHz): 
  • 
     7.30–7.45 (m, 5H, Ar-H)
    
  • 
     6.10 (br s, 1H, NH)
    
  • 
     4.95 (t, 1H, CH-Ph)
    
  • 
     4.70 (t, 1H, 
    
    
    
    O)
  • 
     4.15 (dd, 1H, 
    
    
    
    O)

Troubleshooting & Optimization

Common Issues
  • Low Yield (Method A):

    • Cause: Incomplete removal of ethanol.

    • Solution: Ensure the Vigreux column is insulated and the temperature is sufficient (135°C bath) to drive the equilibrium forward.

  • Racemization:

    • Cause: Excessive heat or strong base exposure for prolonged periods.

    • Solution: Stick to the DEC method (neutral/weak base) and stop heating once ethanol evolution ceases. Check optical rotation immediately.

  • Oily Product:

    • Cause: Residual DEC or solvent.

    • Solution: The product must be recrystallized. If oil persists, triturate with cold hexanes to induce nucleation.

Safety Considerations

  • (R)-Phenylglycinol: Irritant. Avoid inhalation of dust.

  • Diethyl Carbonate: Flammable liquid (Flash point: 25°C). Use in a fume hood.[3]

  • Triphosgene: EXTREME HAZARD. Solid phosgene source. Reacts with moisture to release phosgene gas.[3] Must be handled in a well-ventilated hood with a phosgene indicator badge present. Treat waste with aqueous ammonia before disposal.

References

  • Zampieri, D., et al. (2016).[1] Synthesis of (R,S) 4-phenyloxazolidin-2-one. European Journal of Medicinal Chemistry, 121, 712–726.[1]

  • Guidechem. (2023). Synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone (Applicable to R-enantiomer). Guidechem FAQ.

  • TCI Chemicals. (2024). Product Specifications: (R)-(-)-4-Phenyl-2-oxazolidinone.[4][5][6][7] TCI Chemicals Product Catalog.

  • Fisher Scientific. (2024). (R)-(-)-4-Phenyl-2-oxazolidinone, 98% Specifications. Thermo Scientific Chemicals.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77. (Foundational reference for Evans Auxiliary usage).

Sources

Technical Guide: NMR Characterization of (R)-(-)-4-Phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the nuclear magnetic resonance (NMR) characterization of (R)-(-)-4-Phenyl-2-oxazolidinone , a pivotal chiral auxiliary (Evans Auxiliary) used extensively in asymmetric synthesis.

Executive Summary

(R)-(-)-4-Phenyl-2-oxazolidinone (CAS: 90319-52-1) is a widely utilized chiral auxiliary in asymmetric alkylation, aldol, and Diels-Alder reactions. Its utility relies on the steric hindrance provided by the phenyl group at the C4 position, which directs the stereochemical outcome of reactions occurring at the


-acyl position.

Precise NMR characterization is critical for:

  • Purity Verification: Ensuring no residual starting material (phenylglycinol) remains.

  • Chiral Integrity: Verifying the diastereomeric purity of subsequent acylated derivatives.

  • Process Control: Monitoring the cyclization efficiency during synthesis.

Structural Analysis & Atom Mapping

To accurately assign spectral data, we must first define the atom numbering system. The oxazolidinone ring consists of a 5-membered heterocycle containing oxygen and nitrogen.

Graphviz: Molecular Structure & Numbering

The following diagram illustrates the atom mapping used for the NMR assignments below.

G Figure 1: Atom mapping for (R)-4-Phenyl-2-oxazolidinone NMR assignment. O1 O1 C2 C2 (C=O) O1->C2 N3 N3 C2->N3 C4 C4 (Chiral) N3->C4 H_NH H-N N3->H_NH C5 C5 (CH2) C4->C5 Ph Ph (C6-C11) C4->Ph  C4-C1' C5->O1

1H NMR Characterization

The proton NMR spectrum of this molecule is distinct due to the rigidity of the ring and the diastereotopic nature of the C5 protons.

Solvent:


 (Chloroform-d)
Frequency:  400 MHz (Standard)[1]
Data Summary Table
Proton AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Interpretation Logic
Ph-H (Aromatic)7.30 – 7.45Multiplet (m)5HN/AOverlapping ortho, meta, and para protons of the phenyl ring.
N-H 6.00 – 6.80Broad Singlet (br s)1HN/AExchangeable proton. Shift varies with concentration and temperature (H-bonding).
C4-H (Methine)4.94Doublet of Doublets (dd)1H

The chiral center. Deshielded by the adjacent N and Ph group.
C5-H

(Methylene)
4.70Triplet (t) / dd1H

Diastereotopic proton cis to the phenyl group.
C5-H

(Methylene)
4.14Doublet of Doublets (dd)1H

Diastereotopic proton trans to the phenyl group.
Spectral Interpretation Logic
  • The AMX System: The protons at C4 and C5 form an AMX (or ABX) spin system. Because C4 is a chiral center, the two protons on C5 are diastereotopic (chemically non-equivalent).

    • H

      
       vs H
      
      
      
      :
      The proton on C5 that is cis to the phenyl ring typically resonates downfield (higher ppm) compared to the trans proton due to anisotropic effects and ring conformation.
  • Roofing Effect: At lower field strengths (300 MHz), the C5 protons may show a "roofing" effect (leaning towards each other), indicating strong geminal coupling.

  • Purity Check: A sharp singlet around 2.0-3.0 ppm often indicates residual toluene or ethyl acetate from recrystallization. A broad peak >2.0 ppm suggests wet

    
     or residual water.
    

13C NMR Characterization

The carbon spectrum provides confirmation of the carbamate backbone and the phenyl substituent.[2]

Solvent:


Reference:  77.16 ppm (CDCl3 triplet)
Data Summary Table
Carbon AssignmentShift (

, ppm)
TypeInterpretation
C2 (C=O)159.5QuaternaryDiagnostic carbamate carbonyl signal.
C1' (Ph-Ipso)139.6QuaternaryConnection point of the phenyl ring to C4.
C3', C5' (Ph-Meta)129.2CHAromatic region.
C4' (Ph-Para)128.7CHAromatic region.
C2', C6' (Ph-Ortho)126.0CHAromatic region.
C5 (CH

-O)
70.0CH

Deshielded by adjacent oxygen.
C4 (CH-N)58.4CHChiral center carbon.

Experimental Protocol: Sample Preparation & Acquisition

Workflow Diagram

Workflow Figure 2: NMR Acquisition Workflow for Small Molecule Characterization Step1 1. Sample Selection (10-15 mg pure solid) Step2 2. Solvation (0.6 mL CDCl3 + TMS) Step1->Step2 Step3 3. Filtration (Remove particulates) Step2->Step3 Cotton plug Step4 4. Acquisition (ns=16 for 1H, ns=256+ for 13C) Step3->Step4 Step5 5. Phasing & Integration (Ref TMS to 0.00) Step4->Step5

Detailed Methodology
  • Sample Mass: Weigh 10–15 mg of (R)-(-)-4-Phenyl-2-oxazolidinone into a clean vial.

    • Note: Using >20 mg can cause viscosity broadening; <5 mg requires excessive scan times for 13C.

  • Solvent Addition: Add 0.6 mL of high-quality

    
     (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
    • Critical Step: Ensure the solid is completely dissolved. If the solution is cloudy, filter it through a small plug of glass wool directly into the NMR tube. Particulates ruin magnetic field homogeneity (shimming).

  • Tube Selection: Use a 5 mm precision NMR tube (e.g., Wilmad 507-PP or equivalent). Do not use economy tubes for high-field instruments (>400 MHz).

  • Acquisition Parameters (400 MHz):

    • Temperature: 298 K (25°C).

    • 1H Parameters: Spectral width ~20 ppm (offset ~6 ppm), Relaxation delay (

      
      ) = 1.0 s, Scans (
      
      
      
      ) = 16.
    • 13C Parameters: Spectral width ~240 ppm, Relaxation delay (

      
      ) = 2.0 s, Scans (
      
      
      
      ) = 256–512 (due to low sensitivity of quaternary carbons).

Synthesis & Purity Context

Understanding the synthesis aids in identifying impurities in the NMR spectrum.

Common Synthesis Route: Reaction of (R)-(-)-2-Phenylglycinol with Diethyl Carbonate in the presence of


.

Diagnostic Impurities:

  • Unreacted Phenylglycinol: Look for broad amine/alcohol peaks around 2.0–4.0 ppm and a shift in the benzylic proton.

  • Diethyl Carbonate: Look for ethyl quartets (~4.2 ppm) and triplets (~1.3 ppm).

  • Toluene (Recrystallization solvent): Singlet at 2.36 ppm (methyl) and aromatic multiplets.

References

  • ChemicalBook. (S)-(+)-4-Phenyl-2-oxazolidinone NMR Data. (Note: Enantiomer data is identical in achiral solvents).

  • Organic Syntheses. Synthesis of (S)-4-(Phenylmethyl)-2-oxazolidinone. Org. Synth. 1990, 68, 77. (Provides analogous protocol and spectral expectations).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 16584. (Searchable database for verified spectra).

  • Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Org. Synth. 1990, 68, 83.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stereochemical Control in Modern Synthesis

In the landscape of contemporary drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries represent a powerful and reliable strategy for introducing stereocenters with a high degree of predictability and control.[1] Among the arsenal of tools available to the synthetic chemist, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as a gold standard.[1] Their widespread adoption stems from their robust performance across a range of stereoselective transformations, the commercial availability of both enantiomeric forms (often derived from readily available amino acids like valine and phenylalanine), and the facility with which the auxiliary can be attached and subsequently cleaved.[2][3]

This guide provides an in-depth examination of the core mechanistic principles that underpin the remarkable stereodirecting power of Evans-type oxazolidinone auxiliaries. We will dissect the key factors governing their function in asymmetric alkylations and aldol reactions, provide field-tested experimental protocols, and explain the causal relationships behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of how to effectively deploy these invaluable synthetic tools.

The Core Principle: Steric Hindrance and Chelation-Enforced Facial Selectivity

The efficacy of Evans oxazolidinones hinges on a synergistic interplay of steric and electronic factors. The fundamental workflow involves three key stages: covalent attachment of the auxiliary to a prochiral substrate (typically forming an N-acyloxazolidinone), a highly diastereoselective bond-forming reaction at the α-carbon of the acyl group, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product while enabling recovery of the auxiliary.

The stereochemical outcome is dictated by the chiral environment established by the substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl group from valine or a benzyl group from phenylalanine). This substituent acts as a powerful steric shield, effectively blocking one face of the enolate intermediate derived from the N-acyl group. Consequently, an incoming electrophile is forced to approach from the less hindered, opposing face, leading to a highly predictable diastereomeric outcome.

Experimental Workflow: Synthesis, Application, and Removal of the Chiral Auxiliary

The following diagram illustrates the general lifecycle of an oxazolidinone auxiliary in an asymmetric synthesis campaign.

G cluster_0 Part 1: Attachment cluster_1 Part 2: Diastereoselective Reaction cluster_2 Part 3: Cleavage & Recovery Start Chiral Oxazolidinone (e.g., from Valinol) Acylation N-Acylation Start->Acylation AcylSource Carboxylic Acid Derivative (e.g., Acid Chloride, Anhydride) AcylSource->Acylation NAcyl N-Acyloxazolidinone (Substrate) Acylation->NAcyl EnolateFormation Enolate Formation (Base/Lewis Acid) NAcyl->EnolateFormation Enolate Chelated Enolate Intermediate EnolateFormation->Enolate AsymmetricReaction Asymmetric C-C Bond Formation (e.g., Alkylation, Aldol) Enolate->AsymmetricReaction Electrophile Electrophile (e.g., R-X, Aldehyde) Electrophile->AsymmetricReaction Diastereomer Diastereomerically Enriched Product AsymmetricReaction->Diastereomer Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Diastereomer->Cleavage FinalProduct Enantiomerically Pure Product (e.g., Acid, Alcohol) Cleavage->FinalProduct Recovery Recovered Chiral Auxiliary Cleavage->Recovery

Figure 1: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.

Asymmetric Alkylation: The Rigid Chelated Enolate Model

The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for creating α-substituted chiral carboxylic acid derivatives. The high diastereoselectivity observed is a direct consequence of the formation of a rigid, chelated (Z)-enolate intermediate.

Mechanism of Stereodirection
  • Enolate Formation: Deprotonation at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) selectively generates the (Z)-enolate.[4] The choice of a strong, hindered base is critical to ensure rapid and irreversible deprotonation, forming the "kinetic" enolate before equilibration to a more stable, but less selective, thermodynamic enolate can occur.[4]

  • Chelation: The lithium or sodium counterion forms a stable five-membered chelate ring by coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[5][6] This chelation locks the conformation of the molecule, preventing free rotation around the N-acyl bond.

  • Facial Blockade: The substituent at the C4 position of the auxiliary (e.g., isopropyl) now effectively shields the top face (re face if using an (S)-valinol derived auxiliary) of the planar enolate.

  • Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically encumbered bottom face (si face), resulting in the formation of a new stereocenter with a predictable absolute configuration.[5][6]

Visualization of the Alkylation Transition State

The following diagram illustrates the key intermediate responsible for stereocontrol in the alkylation of an N-propionyl oxazolidinone derived from (S)-valinol.

Sources

Methodological & Application

diastereoselective alkylation with (R)-(-)-4-Phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Diastereoselective Alkylation using (R)-(-)-4-Phenyl-2-oxazolidinone

Executive Summary

This application note details the protocol for achieving high diastereomeric ratios (dr > 98:2) in


-alkylation reactions using (R)-(-)-4-Phenyl-2-oxazolidinone  (Evans Auxiliary). While lithium enolates (generated via LDA or NaHMDS) are common, this guide prioritizes the Dibutylboron Triflate (

)
mediated enolization.

Why Boron? In our experience, boron enolates provide superior rigid chelation compared to lithium counterparts, resulting in sharper diastereodifferentiation, particularly with less sterically demanding electrophiles. This protocol includes the critical hydrolytic cleavage step using LiOOH, which avoids the common pitfall of endocyclic ring attack associated with simple hydroxide hydrolysis.

Mechanistic Principles & Stereochemical Control

The success of this reaction relies on the formation of a rigid, six-membered chelated Z-enolate. The (R)-phenyl group at the C4 position of the oxazolidinone ring acts as a "steric gatekeeper."

  • Z-Enolate Formation: The Lewis acid (

    
    ) coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone. Treatment with a tertiary amine base (DIPEA) selectively deprotonates to form the Z-enolate to minimize 1,3-allylic strain.
    
  • Facial Selectivity: In the chelated transition state, the C4-phenyl group projects forward (pseudo-axial). This sterically shields the Re-face of the enolate.

  • Electrophilic Attack: The electrophile is forced to attack from the unshielded Si-face (the face "away" from the phenyl group).

Stereochemical Outcome: Using the (R)-auxiliary , alkylation typically yields the (S)-configuration at the new


-chiral center (assuming CIP priority 

).
Visualization: Reaction Pathway & Transition State[1]

EvansAlkylation Aux (R)-4-Phenyl-2-oxazolidinone Acylated N-Acyl Imide Aux->Acylated n-BuLi, RCOCl Complex Boron-Chelate Complex Acylated->Complex n-Bu2BOTf, -78°C Enolate (Z)-Enolate (Rigid Chelation) Complex->Enolate DIPEA (Base) Alkylated Alkylated Product (Single Diastereomer) Enolate->Alkylated R'-X (Electrophile) Si-face attack Cleaved Target Chiral Acid + Recovered Aux Alkylated->Cleaved LiOOH (Hydrolysis) Cleaved->Aux Recycle

Figure 1: The Evans Alkylation Cycle.[1] Note the recycling loop for the auxiliary.

Pre-Protocol Considerations

  • Moisture Sensitivity:

    
     is extremely moisture-sensitive. Fuming upon exposure to air indicates hydrolysis to triflic acid and dibutylborinic acid, which will destroy the stereoselectivity. Syringes must be oven-dried and purged with Argon/Nitrogen.
    
  • Reagent Quality:

    • Dichloromethane (DCM): Must be anhydrous (distilled from CaH2 or passed through activated alumina).

    • DIPEA (Hünig's Base): Distill from CaH2 and store over KOH pellets.

    • Aldehydes/Halides: Purify electrophiles immediately prior to use to remove free acid traces.

Detailed Experimental Protocols

Phase A: Acylation of the Auxiliary

Objective: Attach the substrate acid to the (R)-phenyl auxiliary.

  • Dissolve (R)-(-)-4-Phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under inert atmosphere.

  • Cool to -78°C .

  • Add n-BuLi (1.05 equiv, 1.6M or 2.5M in hexanes) dropwise. Observation: The lithiated auxiliary may precipitate; this is normal.

  • Stir for 15 minutes at -78°C.

  • Add the Acid Chloride (1.1 equiv) dropwise (neat or in minimal THF).

  • Stir 30 min at -78°C, then warm to 0°C over 1 hour.

  • Quench: Sat.

    
    . Extract with EtOAc, wash with NaHCO3, brine, dry (
    
    
    
    ), and concentrate.
  • Purification: Recrystallization (Hexanes/EtOAc) is preferred over chromatography to ensure 100% purity before the sensitive alkylation step.

Phase B: Diastereoselective Alkylation (The Boron Protocol)

Objective: Create the new chiral center.

ReagentEquivRole
N-Acyl Oxazolidinone1.0Substrate

(1.0M in DCM)
1.1 - 1.2 Lewis Acid (Chelator)
DIPEA1.2 - 1.3Base (Enolization)
Electrophile (R-X)1.5 - 3.0Alkylating Agent

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

  • Solvation: Dissolve the N-Acyl Oxazolidinone in anhydrous DCM (0.1 M). Cool to 0°C (Ice bath).

  • Lewis Acid Addition: Add

    
     dropwise via syringe. Caution: Do not let the needle tip touch the solution before dispensing to avoid clogging.
    
  • Enolization: Add DIPEA dropwise. The solution often turns a pale yellow.

    • Critical Step: Stir at 0°C for 20-30 minutes . This ensures complete formation of the Boron enolate. Unlike Lithium enolates (-78°C), Boron enolates are formed at 0°C but reacted at lower temps.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone).

  • Alkylation: Add the Electrophile (neat or in minimal DCM) slowly down the side of the flask.

  • Reaction: Stir at -78°C for 1–2 hours, then allow to warm slowly to 0°C or room temperature (substrate dependent).

    • Monitoring: Check TLC.[1] The product usually runs slightly higher (less polar) than the starting material.

  • Workup (Oxidative):

    • Add pH 7 Phosphate Buffer (1 mL/mmol).

    • Add MeOH (3 mL/mmol).

    • Carefully add 30%

      
       (3 equiv) at 0°C. Stir vigorously for 1 hour.
      
    • Why? This oxidizes the C-B bond, breaking the chelate and facilitating boron removal.

  • Extraction: Dilute with water, extract with DCM. Wash organic layer with 5% HCl, then NaHCO3, then brine.

  • Purification: Flash chromatography (Silica). Separation of diastereomers is usually easy (

    
     is often significant).
    
Phase C: Hydrolytic Cleavage (LiOOH)

Objective: Remove the auxiliary to yield the chiral acid without racemization.

Why LiOOH? LiOH alone is sufficiently basic to attack the endocyclic carbonyl (the ring carbonyl), leading to ring-opening byproducts. The hydroperoxide anion (


) is more nucleophilic (alpha-effect) but less basic (pKa ~11.6 vs 15.7), selectively attacking the exocyclic imide carbonyl.
  • Dissolve the alkylated product in THF/Water (3:1, 0.1 M).

  • Cool to 0°C .

  • Add 30%

    
      (4.0 equiv).
    
  • Add LiOH·H2O (2.0 equiv).

  • Stir at 0°C for 1–3 hours. Monitor by TLC for disappearance of imide.

  • Quench: Add saturated

    
     (sodium sulfite) to destroy excess peroxide. Test with starch-iodide paper (should remain white).
    
  • Recovery:

    • Evaporate THF.

    • Extract the aqueous layer with DCM (this removes the cleaved Auxiliary —save for recycling!).

    • Acidify the aqueous layer to pH 1-2 with HCl.

    • Extract with EtOAc to isolate the Chiral Acid .

Troubleshooting & QC

Decision Matrix for Cleavage Methods

CleavageLogic Start Alkylated Product Goal Desired End Product? Start->Goal Acid Chiral Acid Goal->Acid Standard Alcohol Chiral Alcohol Goal->Alcohol Reduction Aldehyde Chiral Aldehyde Goal->Aldehyde Partial Red. Method1 Protocol C (Above) Acid->Method1 LiOH / H2O2 (Prevents racemization) Method2 Reductive Cleavage Alcohol->Method2 LiBH4 / MeOH (Direct reduction) Method3 Weinreb Amide Route (Recommended alt.) Aldehyde->Method3 DIBAL-H (-78°C, difficult)

Figure 2: Selection guide for auxiliary removal based on target functionality.

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Alkylation) Incomplete EnolizationEnsure

is fresh. Increase enolization time at 0°C to 45 mins.
Poor Diastereoselectivity Warm Alkylation TempEnsure reaction remains at -78°C during electrophile addition.
Poor Diastereoselectivity Moisture IngressHydrolysis of Boron triflate generates TfOH (acid), catalyzing non-selective pathways. Dry everything.
Ring Opening (Cleavage) Base too strongUse LiOOH (Peroxide/LiOH mix), not LiOH alone. Keep temp at 0°C.

References

  • Evans, D. A., et al. (1981).[2][3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2][3] Link

  • Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[2][3] Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses. Link

  • Ager, D. J., et al. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. Link

  • Keyes, M., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development. Link

Sources

procedure for N-acylation of (R)-(-)-4-Phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Acylation of (R)-(-)-4-Phenyl-2-oxazolidinone

Introduction & Scope

The N-acylation of chiral oxazolidinones (Evans Auxiliaries) is the foundational step in auxiliary-controlled asymmetric synthesis. Before diastereoselective alkylations, aldol condensations, or Diels-Alder reactions can proceed, the substrate (acyl group) must be attached to the auxiliary with high fidelity.

This application note details the industry-standard protocol for the lithiation-acylation sequence using n-Butyllithium (n-BuLi) and acid chlorides. While alternative methods exist (e.g., mixed anhydrides), the lithiation pathway provides the highest conversion rates and purity for primary and secondary acyl chains, provided that strict moisture control and stoichiometric precision are maintained.

Target Substrate: (R)-(-)-4-Phenyl-2-oxazolidinone (commonly referred to as the Evans Phenyl Auxiliary). Reaction Type: Nucleophilic Acyl Substitution via Lithiated Carbamate.

Mechanistic Insight

The reaction relies on the significant acidity difference between the oxazolidinone N-H proton (


 in DMSO) and the conjugate acid of the base (butane, 

).
  • Deprotonation: Treatment with n-BuLi at -78°C results in rapid, irreversible deprotonation to form the lithium aza-enolate (lithium carbamate).

  • Acylation: The lithiated species acts as a hard nucleophile, attacking the highly reactive acid chloride.

  • Selectivity: Low temperature (-78°C) is critical not just for exotherm control, but to prevent the nucleophilic attack of the lithiated species on the carbonyl of the oxazolidinone ring itself (which would lead to ring opening/polymerization) or the "scrubbing" of the acid chloride by localized excess base.

Mechanism Aux (R)-Phenyl-Oxazolidinone (Prochiral Template) Li_Int Lithiated Intermediate (Li-Aza-Enolate) Aux->Li_Int Deprotonation (Irreversible) Base n-BuLi (-78°C, THF) Base->Li_Int Li+ Transfer Product N-Acyl Oxazolidinone (Active Chiral Reagent) Li_Int->Product Nucleophilic Acyl Substitution RCOCl Acid Chloride (Electrophile) RCOCl->Product Acyl Transfer

Figure 1: The irreversible deprotonation by n-BuLi creates a reactive lithiated nucleophile that traps the acid chloride.

Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. Acid chlorides are corrosive and lachrymators. Perform all operations in a flame-dried Schlenk line or fume hood under positive nitrogen/argon pressure.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
(R)-(-)-4-Phenyl-2-oxazolidinone 1.0Limiting ReagentRecrystallized, dried in vacuo >4h.
THF (Tetrahydrofuran) [0.2 M]SolventAnhydrous, distilled from Na/Benzophenone or column-dried.
n-BuLi (in Hexanes) 1.01BaseMust be titrated immediately prior to use.
Acid Chloride (R-COCl) 1.1 - 1.2ElectrophileDistilled/Purified. Excess ensures full conversion.
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Cool under a stream of dry Nitrogen (or Argon).

  • Charge the flask with (R)-(-)-4-Phenyl-2-oxazolidinone (1.0 equiv).

  • Add anhydrous THF via syringe to achieve a concentration of approx. 0.2 M (e.g., 20 mL THF for 4 mmol auxiliary).

  • Cool the solution to -78°C using a dry ice/acetone bath.

Step 2: Lithiation (Deprotonation)

  • Add n-BuLi (1.01 equiv) dropwise via syringe over 5–10 minutes.

    • Observation: The solution may turn slightly yellow, but should remain clear.

    • Expert Note: Do not exceed 1.05 equiv of base. Excess base will attack the acid chloride in the next step, forming a ketone byproduct.

  • Stir at -78°C for 15–30 minutes to ensure complete deprotonation.

Step 3: Acylation

  • Add the Acid Chloride (1.1–1.2 equiv) dropwise (neat or as a solution in minimal THF).

    • Note: If the acid chloride is solid, dissolve in minimal anhydrous THF before addition.

  • Stir at -78°C for 30 minutes .

  • Remove the cooling bath and allow the reaction to warm to 0°C (or room temperature) over 30–60 minutes.

    • Monitoring: Check reaction progress via TLC. The N-acylated product is usually less polar (higher Rf) than the free auxiliary.

Step 4: Quench & Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl or phosphate buffer (pH 7).

  • Remove the bulk of THF under reduced pressure (Rotavap) to prevent emulsion formation.

  • Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).

  • Wash combined organics with:

    • 1M NaOH (to remove unreacted acid chloride hydrolyzed to acid).

    • Brine (saturated NaCl).

  • Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate in vacuo.

Purification Strategy

Achieving >99% purity is essential for the success of subsequent asymmetric induction steps.

  • Method A: Recrystallization (Preferred for Solids)

    • Most N-acyl Evans auxiliaries are crystalline solids.

    • Solvent System: Boiling Hexanes/Ethyl Acetate (typically 3:1 to 5:1 ratio) or Ethanol .

    • Protocol: Dissolve crude solid in minimum boiling EtOAc. Add hot Hexanes until cloudy. Cool slowly to RT, then 4°C.

    • Advantage:[1][2][3][4] Removes trace mineral oils from n-BuLi and oligomers.

  • Method B: Flash Chromatography

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: 10% -> 30% EtOAc in Hexanes.

    • Note: The auxiliary is UV active (phenyl ring).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (<70%) Moisture in THF or Aux.Re-dry THF. Dry auxiliary in vacuum desiccator over P₂O₅ overnight.
Ketone Byproduct Excess n-BuLi used.Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine method.
Ring Opening Temperature too high during base addition.Ensure internal temp is <-70°C during n-BuLi addition. Add slower.
Incomplete Conversion Old Acid Chloride.Distill acid chloride before use to remove hydrolyzed carboxylic acid.

Workflow Visualization

Workflow Start Start: Dry Aux + THF Cool Cool to -78°C Start->Cool AddBase Add n-BuLi (1.01 eq) Dropwise Cool->AddBase Wait Stir 30 min (Deprotonation) AddBase->Wait AddElec Add Acid Chloride (1.2 eq) Wait->AddElec Warm Warm to 0°C (1 hour) AddElec->Warm Quench Quench (Sat. NH4Cl) Warm->Quench Purify Recrystallize (EtOAc/Hex) Quench->Purify

Figure 2: Step-by-step operational workflow for the N-acylation process.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[3][5]

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990 , 68, 83.

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 1997 , 30(1), 3–12.[6]

Sources

synthesis of beta-lactams using (R)-(-)-4-Phenyl-2-oxazolidinone

Application Note: Asymmetric Synthesis of syn- -Lactams via Ti(IV)-Mediated Evans Enolate Condensation

Executive Summary

The

This Application Note details the TiCl


-mediated enolate condensationEvans auxiliary [(R)-(-)-4-Phenyl-2-oxazolidinone]>95:5 diastereomeric ratio (dr)

Mechanistic Principles & Causality

The Role of the Auxiliary

The (R)-(-)-4-Phenyl-2-oxazolidinone auxiliary does not merely act as a bulky group; it actively participates in the transition state via chelation.

  • Enolization: Treatment of the

    
    -acyloxazolidinone with TiCl
    
    
    and a tertiary amine (DIPEA) generates a (Z)-titanium enolate .
  • Chelation: The titanium center coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

  • Facial Blockade: The phenyl group at the C4 position of the oxazolidinone projects over one face of the enolate, forcing the imine (electrophile) to approach from the opposite (open) face.

  • Stereochemical Outcome: This rigid Zimmerman-Traxler-type transition state dictates the formation of the syn-

    
    -lactam with extremely high enantioselectivity.
    
Reaction Pathway Visualization

BetaLactamPathwayAux(R)-Evans AuxiliaryAcylN-Acyl Oxazolidinone(Precursor)Aux->AcylAcylation(RCOCl, BuLi)TiEnolateTi(IV)-Enolate(Z-Geometry, Chelated)Acyl->TiEnolateTiCl4, DIPEACH2Cl2, -78°CTSZimmerman-TraxlerTransition StateTiEnolate->TS+ Imine (R'CH=NR'')BetaLactamSyn-Beta-Lactam(Optically Pure)TS->BetaLactamCyclization(Stereoselective)

Figure 1: The stereochemical workflow from chiral auxiliary to cyclized

Experimental Protocols

Protocol A: Preparation of the Chiral Precursor ( -Acylation)

Objective: Attach the carboxylic acid substrate to the Evans auxiliary.

Reagents:

  • (R)-(-)-4-Phenyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Acid Chloride (e.g., Benzyloxyacetyl chloride) (1.1 equiv)

  • THF (anhydrous)

Procedure:

  • Dissolution: Dissolve (R)-(-)-4-Phenyl-2-oxazolidinone in anhydrous THF (0.2 M concentration) under nitrogen atmosphere. Cool to -78°C .[1][2]

  • Deprotonation: Add n-BuLi dropwise over 15 minutes. The lithiated oxazolidinone forms immediately. Stir for 30 minutes at -78°C.

    • Expert Insight: Low temperature is critical to prevent ring opening of the oxazolidinone by the strong base.

  • Acylation: Add the acid chloride (dissolved in minimal THF) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution. Extract with ethyl acetate, wash with NaHCO
    
    
    and brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Recrystallize from hexane/ethyl acetate to obtain the

    
    -acyloxazolidinone.
    
Protocol B: TiCl -Mediated Enolate-Imine Condensation

Objective: Stereoselective formation of the

Reagents:

  • 
    -Acyloxazolidinone (from Protocol A) (1.0 equiv)
    
  • TiCl

    
     (1.0 M in CH
    
    
    Cl
    
    
    ) (1.1 equiv)
  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Imine (Schiff base, pre-synthesized) (1.1 equiv)

  • CH

    
    Cl
    
    
    (anhydrous)

Procedure:

  • Enolization: Dissolve the

    
    -acyloxazolidinone in anhydrous CH
    
    
    Cl
    
    
    (0.1 M) and cool to -78°C .
  • Lewis Acid Addition: Add TiCl

    
     dropwise. The solution often turns yellow/orange, indicating coordination. Stir for 5 minutes.
    
  • Base Addition: Add DIPEA dropwise. Stir for 1 hour at -78°C to ensure complete formation of the titanium enolate.

    • Critical Control Point: The solution must remain at -78°C. Warming generates the ketene (via elimination), which leads to the non-selective Staudinger pathway.

  • Condensation: Add the imine (dissolved in CH

    
    Cl
    
    
    ) dropwise over 20 minutes.
  • Reaction: Stir at -78°C for 2–4 hours, then allow to warm slowly to -20°C.

  • Quench: Quench carefully with saturated NH

    
    Cl.
    
    • Note: Titanium emulsions can be stubborn. Washing with 1M sodium potassium tartrate (Rochelle's salt) helps break the emulsion.

  • Isolation: Extract with CH

    
    Cl
    
    
    . Purification via silica gel chromatography usually yields the syn-
    
    
    -lactam as the major product.
Protocol C: Non-Destructive Auxiliary Removal

Objective: Remove the Evans auxiliary without opening the sensitive

Method: Reductive Cleavage (Yields


  • Dissolve the

    
    -lactam-oxazolidinone adduct in THF/Water (9:1).
    
  • Add NaBH

    
      (3.0 equiv) at 0°C.
    
  • Monitor by TLC. The auxiliary is cleaved, yielding the primary alcohol on the

    
    -lactam side chain and recovering the chiral auxiliary.
    
  • Recycling: The (R)-(-)-4-Phenyl-2-oxazolidinone can be recovered chromatographically and reused.[3]

Stereochemical Data & Validation

The choice of Lewis acid and base dramatically affects the syn/anti ratio. The TiCl

ConditionIntermediate SpeciesMajor IsomerTypical dr
TiCl

/ DIPEA
Chelated Z-Enolate Syn > 95:5
LiHMDS (Lithium Enolate)Non-chelated EnolateMixture~ 60:40
Acid Chloride + Et

N (Thermal)
Ketene (Staudinger)Anti (usually)Variable

Why TiCl


?


Troubleshooting "Expert Tips"

  • Problem: Low Yield / Titanium Emulsion during workup.

    • Solution: Do not skip the Rochelle's salt (sodium potassium tartrate) wash. Stir the biphasic mixture vigorously for 1-2 hours until layers clarify.

  • Problem: Formation of anti-isomer.

    • Cause: Reaction temperature rose above -40°C during enolization, or the base was added too fast.

    • Fix: Maintain strict -78°C. Ensure the imine is pure (trace acid in imine can catalyze isomerization).

  • Problem: Recovery of Auxiliary.

    • Insight: The auxiliary is expensive. During column chromatography, the oxazolidinone is much less polar than the alcohol product. Flush the column with ethyl acetate after isolating the product to recover the auxiliary quantitatively.

References

  • Evans, D. A., et al. (1982). "Bis(cyclopentadienyl)titanium dichloride-mediated aldol condensations of chiral N-acyloxazolidinones." Journal of the American Chemical Society.[3] Link

  • Palomo, C., et al. (1996). "Asymmetric Synthesis of

    
    -Lactams by [2+2] Cycloaddition of Chiral Enolates and Imines." Journal of Organic Chemistry. Link
    
  • Ojeda, R., et al. (2002). "Stereoselective Synthesis of

    
    -Lactams via Titanium Enolates." Tetrahedron. Link
    
  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: Synthesis of the C1-C10 Fragment of Ionomycin." Organic Syntheses. Link

Troubleshooting & Optimization

Technical Support Center: (R)-(-)-4-Phenyl-2-oxazolidinone Auxiliary Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the use and removal of the (R)-(-)-4-Phenyl-2-oxazolidinone chiral auxiliary, a cornerstone of modern asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals who rely on the stereochemical control afforded by Evans auxiliaries. Our focus is to provide in-depth troubleshooting for a critical and often underestimated challenge: the prevention of epimerization at the α-stereocenter during the auxiliary cleavage step.

The Core Challenge: Understanding α-Carbon Epimerization

The power of the (R)-(-)-4-Phenyl-2-oxazolidinone auxiliary lies in its ability to direct the formation of a specific stereoisomer. However, the newly created chiral center, located at the carbon alpha (α) to the acyl carbonyl, remains vulnerable. The α-proton is acidic and susceptible to abstraction by a base. This deprotonation event generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to a loss of the carefully established stereochemical integrity—a process known as epimerization.[1][2][3]

The primary factors influencing this undesirable side reaction are the strength of the base used for cleavage, reaction temperature, and the electronic properties of the substrate itself.[1][4]

Epimerization_Mechanism cluster_start start Desired (R)-Product (N-Acyl Oxazolidinone) enolate Planar Achiral Enolate start->enolate + Base (B:) - HB⁺ desired Desired (R)-Product enolate->desired + HB⁺ (Protonation from original face) epimer Epimerized (S)-Product enolate->epimer + HB⁺ (Protonation from opposite face)

Caption: Base-mediated epimerization via a planar enolate intermediate.

Troubleshooting Guide: Diagnosing and Solving Epimerization

This table outlines common symptoms of epimerization encountered during different cleavage methods and provides targeted solutions.

Symptom / ObservationApplicable Cleavage MethodPotential Cause of EpimerizationRecommended Solution & Rationale
Low or inconsistent diastereomeric excess (d.e.) in the final carboxylic acid product. Saponification (e.g., LiOH, NaOH, KOH)Thermodynamic Enolate Formation: The hydroxide base is strong enough to deprotonate the α-carbon, establishing an equilibrium between diastereomers.[5][6][7]Switch to LiOH/H₂O₂. The in situ generation of lithium hydroperoxide (LiOOH) provides a softer, less basic nucleophile that preferentially attacks the carbonyl without significant α-proton abstraction.[8] Always run the reaction at low temperatures (0 °C to -10 °C).
Product mixture shows significant amounts of the undesired epimer after esterification. Transesterification (e.g., NaOMe, Ti(OiPr)₄)Strongly Basic Alkoxides: Sodium methoxide and other simple alkoxides are strong bases that readily form the enolate.Use Lewis Acid-Promoted Alcoholysis: Employ milder conditions such as magnesium methoxide (Mg(OMe)₂) or titanium tetraisopropoxide (Ti(OiPr)₄) with the corresponding alcohol. These promote nucleophilic attack at the carbonyl without requiring a strongly basic medium.
Loss of stereointegrity when converting to the primary alcohol. Reductive Cleavage (e.g., LiAlH₄, DIBAL-H)High Temperature & Excess Reagent: While less common, prolonged exposure to strong reducing agents at elevated temperatures can sometimes facilitate epimerization, especially with sensitive substrates.Use a Bulky, Low-Temperature Hydride Reagent. Lithium tri-sec-butylborohydride (L-Selectride) is highly effective for reducing the N-acyl group to the corresponding alcohol at low temperatures (-78 °C), minimizing the risk of base-mediated epimerization.[9][10][11]
Substrate with electron-withdrawing groups at the α-position shows severe epimerization. All MethodsIncreased α-Proton Acidity: Groups like phenyl, vinyl, or other carbonyls significantly increase the acidity of the α-proton, making it exceptionally easy to remove even with mild bases.[1][3]Prioritize Non-Basic Cleavage Methods. Reductive cleavage to the alcohol (e.g., L-Selectride) or conversion to a Weinreb amide followed by reaction with an organometallic reagent are often the safest routes to preserve stereochemistry for these challenging substrates.
Frequently Asked Questions (FAQs)

Q1: My standard LiOH saponification worked before, but failed with my new substrate, showing high epimerization. Why?

A: Substrate structure plays a critical role. Your new substrate likely has a more acidic α-proton due to steric or electronic effects. Standard LiOH hydrolysis, while effective for simple alkyl chains, is often too harsh for substrates with α-heteroatoms, aromatic rings, or other features that stabilize the enolate intermediate. The LiOH/H₂O₂ protocol is a much safer default method.[8]

Q2: What is the specific role of hydrogen peroxide (H₂O₂) in the LiOH cleavage method?

A: Hydrogen peroxide reacts with lithium hydroxide to form lithium hydroperoxide (LiOOH) in situ. LiOOH is a superior nucleophile compared to LiOH but is a weaker base.[8] This enhanced nucleophilicity allows it to efficiently attack the acyl carbonyl carbon, leading to cleavage, while its reduced basicity minimizes the undesired side reaction of abstracting the acidic α-proton.[12][13] This dual property is the key to its success in preventing epimerization.

Q3: How can I definitively confirm that epimerization is the cause of my poor d.e.?

A: The most reliable method is to analyze your crude product mixture using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the industry standards. By comparing the retention times of your product to authentic standards of both diastereomers (if available), you can quantify the ratio and confirm epimerization. NMR analysis using a chiral shift reagent can also be used to distinguish and integrate the signals of the different epimers.

Q4: Are there any non-hydrolytic, non-reductive cleavage methods that are safe for epimerization-prone substrates?

A: Yes. Conversion of the N-acyl oxazolidinone to a Weinreb amide is an excellent strategy. This is typically achieved by reacting the substrate with N,O-Dimethylhydroxylamine hydrochloride and a Grignard reagent like isopropylmagnesium chloride. The resulting Weinreb amide is stable and can be converted to ketones or aldehydes without affecting the α-stereocenter.

Q5: My substrate is extremely sterically hindered around the carbonyl group, and cleavage is very slow, leading to epimerization over time. What should I do?

A: For highly hindered systems where even LiOOH reacts slowly, consider transesterification with a Lewis acid catalyst at slightly elevated temperatures. For example, using trimethylaluminum (AlMe₃) and an alcohol can facilitate cleavage under neutral conditions. Alternatively, reductive cleavage to the aldehyde using a reagent like DIBAL-H at very low temperatures (-78 °C) can sometimes be effective, as the reaction is often fast and avoids a basic environment.

Validated Protocols to Minimize Epimerization
Protocol 1: Mild Saponification to Carboxylic Acid via LiOOH

This is the most common and reliable method for obtaining the carboxylic acid with high stereochemical fidelity.

Step-by-Step Methodology:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of ~0.1 M.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.

  • Add solid lithium hydroxide monohydrate (2.0 equiv).

  • Stir the reaction at 0 °C, monitoring by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction at 0 °C by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, ~5.0 equiv) to destroy excess peroxide.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3x) to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

Safety Note: The reaction of excess peroxide with a reducing agent like sodium sulfite can be exothermic. Ensure the quench is performed slowly at 0 °C. The decomposition of the intermediate peracid can also release oxygen gas, which may lead to pressure buildup in a sealed system.[14][15]

Protocol 2: Reductive Cleavage to Primary Alcohol with L-Selectride

This method is ideal for converting the acyl group directly to a primary alcohol without isolating the carboxylic acid.

Step-by-Step Methodology:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (~0.1 M) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride (1.0 M solution in THF, 2.2 equiv) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by slowly adding methanol, followed by saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to separate the desired alcohol from the chiral auxiliary.

Cleavage_Decision_Tree start Start: N-Acyl Oxazolidinone q1 Desired Functional Group? start->q1 q2 Substrate Prone to Epimerization? q1->q2 Acid q3 Substrate Prone to Epimerization? q1->q3 Alcohol ester Ester q1->ester Ester li_oh_h2o2 Protocol 1: LiOH / H₂O₂ at 0°C q2->li_oh_h2o2 Yes li_oh Standard LiOH (High Risk) q2->li_oh No (Simple Substrate) l_selectride Protocol 2: L-Selectride at -78°C q3->l_selectride Yes q3->l_selectride No acid Carboxylic Acid alcohol Alcohol lewis_acid Lewis Acid Mediated Transesterification (e.g., Ti(OiPr)₄) ester->lewis_acid

Caption: Decision workflow for selecting an auxiliary cleavage method.

References
  • Carpino, L. A., et al. (2004). 2,4,6-Trimethylpyridine as a Base for Peptide Couplings with Low Epimerization. Journal of Organic Chemistry, 69(2), 541-545. Available at: [Link][4]

  • Wessjohann, L. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4933. Available at: [Link][1][3]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Available at: [Link]

  • Gras, J. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1493-1497. Available at: [Link][14]

  • Swaney, S. M., et al. (1998). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Available at: [Link]

  • de Almeida, F. S., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 22-42. Available at: [Link]

  • Gras, J. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. Available at: [Link][15]

  • Swaney, S. M., et al. (1998). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Available at: [Link]

  • University of Rochester. (n.d.). Evans Enolate Alkylation-Hydrolysis. chem.rochester.edu. Available at: [Link][8]

  • Ghosh, A. K., et al. (2001). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Journal of Medicinal Chemistry, 44(18), 2865-2868. Available at: [Link][9]

  • Gras, J. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. Available at: [Link][12]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • Bernhardt, P. V., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link][13]

  • Soderberg, T. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts. Available at: [Link][2]

  • Gage, J. R., et al. (2003). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 5(23), 4381-4384. Available at: [Link]

  • Ashenhurst, J. (2022). Kinetic versus Thermodynamic Enolates of Ketones. Master Organic Chemistry. Available at: [Link][5]

  • Kumar, A., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 62(30), 11984-11995. Available at: [Link]

  • Wessjohann, L. A., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central. Available at: [Link]

  • Evans, D. A. (1984). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2023). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. Available at: [Link]

  • Knowles, R. R., et al. (2020). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 142(12), 5585-5590. Available at: [Link]

  • jOeCHEM. (2019). Kinetic vs Thermodynamic Enolate Formation. YouTube. Available at: [Link]

  • Otagiri, M., et al. (1993). Epimerization and racemization of some chiral drugs in the presence of human serum albumin. Chirality, 5(5), 333-339. Available at: [Link]

  • Ghosh, A. K., et al. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters, 12(15), 3364-3367. Available at: [Link][10]

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Fiveable. Available at: [Link][6]

  • Fujie, K., et al. (2014). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 30(2), 529-533. Available at: [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. Journal of Organic Chemistry, 67(21), 7819-7832. Available at: [Link][11]

  • Bernhardt, P. V., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]

  • Oreate AI. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Oreate AI Blog. Available at: [Link][7]

  • Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

Sources

purification of diastereomers from (R)-(-)-4-Phenyl-2-oxazolidinone reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Auxiliary & Asymmetric Synthesis Division Subject: Optimization & Purification of (R)-(-)-4-Phenyl-2-oxazolidinone Diastereomers Ticket ID: EVANS-AUX-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Hub.

You are accessing this guide because your asymmetric alkylation or aldol reaction utilizing the Evans Auxiliary [(R)-(-)-4-Phenyl-2-oxazolidinone] has yielded a mixture of diastereomers. While this auxiliary typically delivers high diastereomeric ratios (


), achieving pharmaceutical-grade purity (

) requires precise intervention.

This guide is structured as a dynamic troubleshooting interface. Navigate to the module corresponding to your current bottleneck.

Module 1: Diagnostic & Prevention

"My crude NMR shows a lower dr than reported. Is my purification failing, or my reaction?"

Before attempting difficult separations, we must verify the integrity of the bond-forming step. A poor


 in the crude mixture exponentially increases the difficulty of purification.

Q: What are the primary failure modes for low diastereoselectivity? A: In 95% of cases, low


 stems from the Enolization Phase . The Evans-syn stereochemistry relies on the formation of a rigid (Z)-enolate  chelated by boron or titanium.
  • Temperature Spikes: The internal temperature must remain

    
     during base addition. A spike to 
    
    
    
    allows the kinetic formation of the (E)-enolate, leading to the anti-aldol minor product.
  • Reagent Quality: Dibutylboron triflate (

    
    ) degrades over time, liberating free triflic acid. This catalyzes non-selective pathways. Test: If your reagent is dark brown or fuming excessively, distill or replace it.
    
  • Stirring Efficiency: The reaction becomes viscous at

    
    . Poor mixing creates localized "hot spots" of base concentration.
    

Technical Insight: The major diastereomer (Evans-syn) typically exhibits a larger coupling constant (


 Hz) compared to the minor anti-isomer in aldol adducts, though this varies by substrate.

ReactionWorkflow Start Start: Acylated Auxiliary Enolization Enolization (-78°C, Bu2BOTf, DIPEA) Start->Enolization CheckTemp Check: Internal Temp < -70°C? Enolization->CheckTemp CheckTemp->Enolization No (Restart/Cool) AldehydeAdd Electrophile Addition (Aldehyde/Alkyl Halide) CheckTemp->AldehydeAdd Yes Quench Oxidative Workup (H2O2/MeOH) AldehydeAdd->Quench Analysis H-NMR Analysis (Crude) Quench->Analysis

Figure 1: Critical Control Points (CCP) in the Evans Aldol Protocol to maximize initial dr.

Module 2: Chromatographic Purification

"The spots are too close on TLC. How do I separate them?"

The 4-phenyl-2-oxazolidinone auxiliary adds significant molecular weight and rigidity, which usually aids separation. However, the polarity difference between the (4R, 2'S, 3'R) and (4R, 2'S, 3'S) isomers can be subtle.

Q: What is the optimal stationary phase and solvent system? A:

  • Silica Gel: Use high-grade flash silica (40-63 µm). For difficult separations (

    
    ), increase the silica-to-crude ratio to 100:1 .
    
  • Solvent Systems: Avoid pure Ether/Petroleum Ether systems as they often cause "streaking" due to the amide functionality.

    • Recommendation:Hexanes : Ethyl Acetate gradients. Start at 90:10 to elute non-polar impurities, then shallow gradient to 70:30.

    • Alternative:Dichloromethane (DCM) : Diethyl Ether (95:5). The orthogonal selectivity of DCM often resolves isomers that co-elute in Hex/EtOAc.

Q: Why does the minor isomer sometimes elute before the major isomer? A: This depends on the specific conformation of the pendant alkyl chain. In many Evans aldol adducts, the major syn-isomer forms an internal hydrogen bond between the hydroxyl group and the auxiliary carbonyl, making it slightly less polar (elutes first) than the open-chain minor isomer.

Module 3: Crystallization Strategies

"I have >10 grams. Columns are not feasible."

This is where the 4-phenyl auxiliary is superior to the 4-isopropyl (Valine-derived) auxiliary. The phenyl group enhances


-stacking in the crystal lattice, often making the major diastereomer a solid.

Protocol: Fractional Recrystallization

StepActionTechnical Rationale
1 Solvent Choice Dissolve crude solid in minimal hot Ethyl Acetate .
2 Co-solvent Add hot Hexanes until slight turbidity (cloudiness) persists. Ratio is typically 1:3 (EtOAc:Hex).
3 Nucleation Allow to cool slowly to RT. If oiling occurs, scratch the glass or add a seed crystal.
4 Aging Cool to

for 12 hours.
5 Filtration Filter the crystals. The Major Diastereomer is usually the precipitate.
6 Mother Liquor The filtrate contains the minor diastereomer and uncrystallized major product. Save for chromatography if yield is low.

Note: If the adduct is an oil, you must rely on Module 2 (Chromatography).

Module 4: Cleavage & Auxiliary Recovery

"I purified the diastereomer, but it racemized during cleavage."

This is a critical error. Standard basic hydrolysis (LiOH/NaOH) attacks the endocyclic carbamate carbonyl (destroying the auxiliary) or causes epimerization at the


-center due to the acidity of the proton between the carbonyls.

Q: What is the Gold Standard for cleavage? A: The Lithium Hydroperoxide (LiOOH) method. The hydroperoxide anion (


) is more nucleophilic than hydroxide (

) but less basic (

11.6 vs 15.7). This ensures attack at the exocyclic imide carbonyl without deprotonating the

-position.

Protocol: LiOOH Cleavage

  • Dissolve pure adduct in THF/Water (3:1).

  • Cool to

    
    .
    
  • Add

    
     (4 equiv) followed by LiOH (2 equiv).
    
  • Monitor consumption of starting material (TLC).

  • Quench: Add aqueous

    
     to destroy excess peroxide (Test with starch-iodide paper).
    
  • Recovery:

    • Evaporate THF.

    • Extract the Auxiliary with DCM (The acid product remains in the basic aqueous layer).

    • Acidify the aqueous layer (pH 2) and extract the Chiral Acid with EtOAc.

CleavagePath PureAdduct Pure Diastereomer (Adduct) LiOOH LiOH + H2O2 (0°C, THF/H2O) PureAdduct->LiOOH Intermediate Tetrahedral Intermediate LiOOH->Intermediate Split Partition (pH > 10) Intermediate->Split OrgLayer Organic Layer (DCM) Split->OrgLayer Extraction AqLayer Aqueous Layer (Carboxylate) Split->AqLayer Auxiliary Recovered Auxiliary OrgLayer->Auxiliary Product Pure Chiral Acid AqLayer->Product Acidify & Extract

Figure 2: Selective cleavage pathway preventing racemization and allowing auxiliary recycling.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129. Link

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates.[1] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739. Link

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68, 83. Link

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 1997 , 30(1), 3–12. Link

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (R)-4-Phenyl-2-oxazolidinone vs. (S)-4-Benzyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. Among the most reliable and widely adopted scaffolds are the Evans oxazolidinones, which have proven instrumental in the stereocontrolled synthesis of a vast array of chiral molecules, particularly in the realm of pharmaceutical development.[1][2] This guide provides an in-depth, objective comparison of two stalwart members of this class: (R)-4-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone. We will delve into their relative performance in key asymmetric transformations, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

Introduction to Evans Auxiliaries: Pillars of Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are reversibly incorporated into a substrate to direct a subsequent stereoselective reaction.[1] The Evans auxiliaries, developed by David A. Evans and his group, are revered for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and conjugate additions.[3] The efficacy of these auxiliaries stems from the rigid conformation of the N-acylated derivative, which, upon enolization, presents a sterically biased environment, favoring the approach of an electrophile from one face over the other.

The choice between the 4-phenyl and 4-benzyl substituted oxazolidinones often depends on the specific reaction, substrate, and desired stereochemical outcome. While both are highly effective, subtle differences in their steric and electronic profiles can influence their efficiency.

Comparative Performance Analysis

Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinones is a cornerstone of this methodology. The diastereoselectivity is largely dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring.

AuxiliaryAcyl GroupElectrophileBaseDiastereomeric Excess (d.e.)YieldReference
(S)-4-Benzyl-5,5-dimethyl-2-oxazolidinonePropionylBenzyl BromideNaHMDS85-94%Good[4]

Note: Data for (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone is presented as a close analogue to (S)-4-benzyl-2-oxazolidinone.

While specific comparative data is elusive, studies on related systems, such as N-acylhydrazones, have suggested that benzyl-substituted auxiliaries can offer superior stereocontrol compared to their phenyl-substituted counterparts in certain radical additions.[5] This is often attributed to the greater conformational flexibility of the benzyl group, which can adopt an optimal position to shield one face of the enolate.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is renowned for its high syn-diastereoselectivity. The stereochemical outcome is rationalized by the formation of a six-membered, chair-like transition state involving a chelated metal enolate.

A study on the asymmetric aldol reaction of a chlorotitanium enolate with an aldehyde to produce a syn-aldol adduct in 98% yield with a 3:1 diastereomeric ratio has been reported for a derivative of (S)-4-benzyl-2-oxazolidinone.[4]

Asymmetric Conjugate Addition

Conjugate addition reactions also benefit from the stereodirecting influence of Evans auxiliaries. For (R)-4-phenyl-2-oxazolidinone, excellent diastereoselectivities have been achieved in the conjugate addition to dialkyl alkylidenemalonates.

AuxiliarySubstrateDiastereomeric Excess (d.e.)YieldReference
(R)-4-Phenyl-2-oxazolidinoneDimethyl 2-(2-methylpropylidene)malonate91%60%[6]
(R)-4-Phenyl-2-oxazolidinoneDimethyl benzylidenemalonate98%30%[6]

These results underscore the high levels of stereocontrol achievable with the 4-phenyl-substituted auxiliary in this class of reactions.

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of reactions employing Evans auxiliaries is a direct consequence of the steric environment created by the C4 substituent. Upon formation of the Z-enolate, the substituent at C4 directs the incoming electrophile to the opposite face.

Asymmetric Alkylation Transition State

In the case of alkylation, the enolate is typically chelated to a metal cation (e.g., Li⁺ or Na⁺). The C4 substituent effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered side.

Caption: Alkylation Transition State Model.

The benzyl group in (S)-4-benzyl-2-oxazolidinone, with its additional methylene spacer, possesses greater rotational freedom compared to the directly attached phenyl group in (R)-4-phenyl-2-oxazolidinone. This flexibility may allow the aromatic ring to adopt a more effective blocking conformation, potentially leading to higher diastereoselectivities in some cases.

Asymmetric Aldol Reaction Transition State

For aldol reactions, the Zimmerman-Traxler model, which posits a chair-like six-membered transition state, is widely accepted. The C4 substituent occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the facial selectivity of the enolate addition to the aldehyde.

G cluster_0 Zimmerman-Traxler Transition State for Syn-Aldol Reaction TS { M⁺ | { O | C } | { O | C } | R'CHO } Aux C4-Substituent (e.g., Phenyl or Benzyl) (blocks one face) TS:M->Aux Steric Shielding Enolate Enolate (from N-Acyl Oxazolidinone) Enolate->TS:C

Caption: Zimmerman-Traxler Aldol Transition State.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key transformations are outlined below.

Protocol 1: N-Acylation of (R)-4-Phenyl-2-oxazolidinone

This procedure describes a general method for the acylation of the oxazolidinone auxiliary.

Materials:

  • (R)-4-Phenyl-2-oxazolidinone

  • Acid chloride (e.g., propionyl chloride)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-phenyl-2-oxazolidinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add the acid chloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.

Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol details a typical diastereoselective alkylation.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M in THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

A crucial final step is the removal of the auxiliary to yield the desired chiral product.

Hydrolytic Cleavage to Carboxylic Acid:

  • Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (e.g., 4:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (30% w/w, 4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 3-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture with aqueous HCl and extract the carboxylic acid product with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Conclusion and Recommendations

Both (R)-4-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone are exceptionally effective chiral auxiliaries that consistently deliver high levels of stereocontrol in a variety of asymmetric transformations.

  • (R)-4-Phenyl-2-oxazolidinone has demonstrated excellent efficacy, particularly in conjugate addition reactions, where its rigid structure provides a well-defined steric environment.

  • (S)-4-Benzyl-2-oxazolidinone , with its greater conformational flexibility, may offer advantages in certain alkylation and aldol reactions where precise positioning of the blocking group is crucial for maximizing diastereoselectivity.

The ultimate choice of auxiliary will depend on the specific synthetic challenge at hand. It is recommended to screen both auxiliaries in the early stages of route development to identify the optimal choice for a given transformation. The robust and predictable nature of these Evans auxiliaries ensures their continued prominence in the toolbox of synthetic chemists engaged in the pursuit of enantiomerically pure molecules.

References

  • Bozdogan B., Appelbaum P. C. Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents. 2004;23(2):113–119.
  • Brickner S. J. Oxazolidinone antibacterial agents. Current Pharmaceutical Design. 1996;2(2):175–194.
  • Sibi, M. P., & Ghorpade, S. R. (2000). Radical additions to N-acylhydrazones: A new and efficient method for the synthesis of α-amino acids. The Journal of Organic Chemistry, 65(23), 8730–8733.
  • Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
  • Capra, J., Gao, B., Hemmery, H., Thuéry, P., & Le Gall, T. (2015). Diastereoselective conjugate addition of (R)
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: N-propionyl-(4S)-4-(1-methylethyl)-2-oxazolidinone. Organic Syntheses, 68, 83.
  • Hoffmann, R., & Stohrer, W. D. (1971). Balance of steric and conjugative effects in phenyl-substituted cations, radicals, and anions. Journal of the American Chemical Society, 93(25), 6941-6948.
  • Chiral auxiliary - Wikipedia. (2023). Retrieved from [Link]

  • (S)-4-Benzyl-2-oxazolidinone | Request PDF. (n.d.). Retrieved from [Link]

  • The Evans auxiliary: rotational freedom of the benzyl group - stereoselectivity still guaranteed? - Chemistry Stack Exchange. (2012). Retrieved from [Link]

  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1, 2886-2898.
  • The Crucial Role of (S)-4-Benzyl-2-oxazolidinone in Modern Drug Discovery. (n.d.). Retrieved from [Link]

Sources

Mastering Stereocontrol: A Comparative Guide to Determining Diastereomeric Excess with (R)-(-)-4-Phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount. For researchers, scientists, and drug development professionals, the ability to selectively generate a desired stereoisomer is a critical determinant of a molecule's biological activity and therapeutic efficacy. Among the arsenal of tools available, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. This guide provides an in-depth technical comparison of determining diastereomeric excess, with a focus on the widely utilized (R)-(-)-4-Phenyl-2-oxazolidinone, a cornerstone of the esteemed Evans chiral auxiliaries. We will explore the mechanistic underpinnings of its remarkable stereocontrol, provide detailed experimental protocols, and objectively compare its performance against other common alternatives, supported by experimental data.

The Power of Stereocontrol: Why Diastereomeric Excess Matters

In the synthesis of complex molecules with multiple stereocenters, chemists often generate diastereomers – stereoisomers that are not mirror images of each other. These compounds can have distinct physical and chemical properties, which can be both a challenge and an opportunity.[1] The diastereomeric excess (de) is a measure of the purity of a sample with respect to its diastereomeric composition and is a critical metric for the success of a stereoselective reaction.[1] A high diastereomeric excess signifies a highly selective transformation, yielding predominantly one diastereomer. This is crucial in drug development, where often only one stereoisomer exhibits the desired therapeutic effect while others may be inactive or even harmful.

The Evans Auxiliary: A Legacy of Predictable Stereocontrol

Introduced by David A. Evans, oxazolidinone-based chiral auxiliaries have revolutionized asymmetric synthesis.[2] (R)-(-)-4-Phenyl-2-oxazolidinone, derived from (R)-phenylglycinol, is a prominent member of this class, prized for its ability to direct a wide range of chemical transformations with exceptional levels of diastereoselectivity.[2][3] These reactions include aldol additions, alkylations, and conjugate additions.[3]

The remarkable stereocontrol exerted by the Evans auxiliary is attributed to the formation of a rigid, chelated enolate intermediate. This intermediate effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.[1] This predictable mode of action is a key advantage, allowing for the rational design of synthetic routes to complex chiral molecules.

The Mechanism of Stereodirection in the Evans Aldol Reaction

The Evans aldol reaction is a classic example of the power of oxazolidinone auxiliaries. The reaction proceeds through a highly organized, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.[1][4] This transition state minimizes steric interactions and dictates the syn-stereochemistry of the resulting β-hydroxy carbonyl adduct.

The key to the high diastereoselectivity lies in the conformation of the N-acyloxazolidinone. The bulky substituent at the C4 position of the oxazolidinone ring (in this case, the phenyl group) effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This results in the formation of a single major diastereomer with predictable absolute stereochemistry.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Reaction cluster_2 Auxiliary Cleavage acyl_ox N-Acyl-(R)-4-phenyl-2-oxazolidinone enolate (Z)-Boron Enolate acyl_ox->enolate  Bu₂BOTf, i-Pr₂NEt ts Zimmerman-Traxler Transition State enolate->ts aldehyde Aldehyde (R'CHO) aldehyde->ts product Syn-Aldol Adduct (Major Diastereomer) ts->product final_product Chiral β-Hydroxy Acid/ Alcohol/Ester product->final_product  e.g., LiOH, H₂O₂ auxiliary Recovered Chiral Auxiliary product->auxiliary G cluster_0 Analytical Techniques cluster_1 Information Obtained nmr ¹H NMR Spectroscopy de Diastereomeric Excess (de) nmr->de Integration of diastereotopic signals hplc Chiral HPLC hplc->de Separation and quantification of diastereomers

Sources

chiral HPLC methods for separating products from oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Chiral HPLC Strategies for Oxazolidinone Reaction Products

Executive Summary

The Evans oxazolidinone auxiliary remains a cornerstone of asymmetric synthesis, enabling high diastereoselectivity in alkylation, aldol, and Diels-Alder reactions.[1] However, "high" stereocontrol is rarely absolute. For pharmaceutical applications requiring


 enantiomeric excess (ee), relying solely on the auxiliary's induction is insufficient.

This guide addresses the critical separation challenges associated with these reactions:

  • Direct Separation of Adducts: Resolving diastereomeric intermediates (often achieved on achiral silica, but difficult cases require chiral phases).

  • Analysis of Cleaved Products: Quantifying the ee of the final chiral acid, alcohol, or imide after auxiliary removal.

We compare the performance of Coated Polysaccharides (Chiralpak AD-H/OD-H) , Immobilized Polysaccharides (Chiralpak IA/IC) , and Pirkle-Type (Whelk-O 1) columns.

Mechanistic Basis of Separation

Understanding why separation occurs allows for rational method development rather than random screening.

  • The Analyte: Oxazolidinone derivatives possess a rigid carbamate region (strong H-bond acceptor) and an aromatic or bulky alkyl "R" group (benzyl, isopropyl, t-butyl).

  • The Stationary Phase Interaction:

    • Polysaccharides (AD/OD): Rely on hydrogen bonding between the analyte's carbonyls and the carbamate groups on the amylose/cellulose backbone. The "chiral grooves" of the polymer accommodate the specific steric bulk of the analyte.

    • Pirkle (Whelk-O 1): Utilizes

      
       interactions. This is highly effective for Evans auxiliaries containing benzyl or phenyl groups (e.g., 4-benzyl-2-oxazolidinone), as the 
      
      
      
      -system of the auxiliary interacts directly with the dinitrobenzoyl group of the stationary phase.

Comparative Analysis of Stationary Phases

The following table synthesizes performance characteristics for oxazolidinone-derived separations.

FeatureAmylose Derivatives (e.g., Chiralpak AD-H, IA)Cellulose Derivatives (e.g., Chiralcel OD-H, IB)Pirkle-Type (e.g., Whelk-O 1)
Primary Interaction H-Bonding, Steric inclusion (Helical groove)H-Bonding, Steric (Linear/Sheet structure)

Donor/Acceptor, H-Bonding
Best For Aromatic-substituted products; bulky aldol adducts.General screening; often complementary to AD-H.Aromatic auxiliaries (Benzyl-oxazolidinones); Inversion of elution order.
Durability Low (Coated) to High (Immobilized).Low (Coated) to High (Immobilized).Very High (Covalently bonded).
Mobile Phase Versatility Limited (Coated) to Broad (Immobilized).Limited (Coated) to Broad (Immobilized).Broad (Compatible with all organic solvents).
Typical

(Selectivity)
High (

)
Moderate to High (

)
Moderate (

), but often faster kinetics.
Cost Efficiency High initial cost; long life if maintained.High initial cost.Lower cost; robust for semi-prep.

Expert Insight: While Chiralpak AD-H is often the first screen, Whelk-O 1 is underutilized. For oxazolidinones with benzyl groups, Whelk-O 1 often provides a "cleaner" baseline separation due to the specific


 targeting, whereas polysaccharides can sometimes show broad peaks due to slow mass transfer in the polymer grooves.

Experimental Protocols

Workflow 1: The "90/10 Scout" (Method Development)

Use this protocol for initial screening of cleaved products (e.g., chiral alcohols/acids).

  • Preparation: Dissolve sample at 1 mg/mL in Ethanol (EtOH).

  • Column Screening: Connect AD-H, OD-H, and Whelk-O 1 sequentially.

  • Mobile Phase A (MPA): n-Hexane (or Heptane).

  • Mobile Phase B (MPB): Isopropanol (IPA) or Ethanol (EtOH).

  • Gradient Scout:

    • 0–15 min: 5% B

      
       40% B.
      
    • Flow: 1.0 mL/min.[2]

    • Temp: 25°C.

  • Detection: UV 210 nm (amide bond) and 254 nm (phenyl ring).

Workflow 2: Optimization for Resolution ( )

Once a hit is found (e.g., partial separation on AD-H), optimize:

  • Switch to Isocratic: Run at the %B where the compound eluted in the gradient.

  • Modifier Swap: If using IPA gives broad peaks, switch to MeOH (requires immobilized columns like IA/IC or careful handling on AD-H/OD-H—see warning below).

  • Temperature: Lowering T to 10°C often dramatically increases resolution (

    
    ) for oxazolidinones by "freezing" the conformational lock between the analyte and the CSP.
    

Critical Warning: Do NOT use DCM, THF, or pure Ethyl Acetate on coated columns (AD-H, OD-H). These solvents will strip the selector, destroying the column. Use Immobilized (IA, IB, IC) or Whelk-O 1 if solubility requires these solvents.

Case Study Data: Separation of Antibacterial Oxazolidinone (WCK 4086)

Source: Validated method data adapted from Patel et al. (2018).

This study demonstrates the separation of the


-enantiomer impurity from the 

-enantiomer drug substance.[2]
  • Column: Chiralpak AD-H (

    
     mm, 5 µm)
    
  • Mobile Phase: n-Hexane : IPA : MeOH : TFA

    
    [2]
    
  • Flow Rate: 1.0 mL/min[2]

  • Temperature: Ambient

Results:

ParameterValueInterpretation
Retention Time (

-enant)
7.3 minFast elution allows high throughput.
Retention Time (

-drug)
8.4 min
Resolution (

)
2.7 Baseline separation (Req

).
Tailing Factor 1.3Acceptable peak symmetry.
Limit of Detection (LOD) 0.003 µgHighly sensitive for trace impurity analysis.[2]

Analysis: The addition of Methanol (10%) to the Hexane/IPA mix was the key driver for peak shape improvement. The TFA (0.4%) is essential to suppress ionization of any free amine/acid functionalities, sharpening the peaks.

Visualizations

Figure 1: Method Development Decision Tree

This logic flow guides the user from the crude reaction mixture to the final analytical method.

MethodDevelopment Start Crude Reaction Mixture CheckType Is the Auxiliary still attached? Start->CheckType Attached Yes (Adducts) CheckType->Attached Intermediate Cleaved No (Cleaved Product) CheckType->Cleaved Final Product AdductSep Try Achiral Silica (NP) Hexane/EtOAc Gradient Attached->AdductSep ChiralScreen Chiral Screen Required Cleaved->ChiralScreen SuccessAdduct Separation? AdductSep->SuccessAdduct SelectColumn Select Column based on 'R' Group of Aux/Product ChiralScreen->SelectColumn MoveToChiral Move to Chiral HPLC (Diastereomers difficult to resolve) SuccessAdduct->MoveToChiral No (Co-elution) MoveToChiral->SelectColumn Aromatic Aromatic (Benzyl/Phenyl) SelectColumn->Aromatic Aliphatic Aliphatic (Isopropyl/t-Butyl) SelectColumn->Aliphatic ColAromatic 1. Whelk-O 1 (Pi-Pi) 2. Chiralpak AD-H Aromatic->ColAromatic ColAliphatic 1. Chiralpak AD-H 2. Chiralcel OD-H Aliphatic->ColAliphatic

Caption: Decision matrix for selecting stationary phases based on the chemical nature of the oxazolidinone auxiliary or cleaved product.

Figure 2: Interaction Mechanism (Polysaccharide vs. Pirkle)

Visualizing why different columns work for Evans Auxiliaries.

Mechanism cluster_0 Chiralpak AD-H (Amylose) cluster_1 Whelk-O 1 (Pirkle) AD_Mechanism Mechanism: H-Bonding + Inclusion AD_Target Target: Carbamate C=O AD_Mechanism->AD_Target AD_Result Result: Broad Selectivity AD_Target->AD_Result WO_Mechanism Mechanism: Pi-Pi Interaction WO_Target Target: Benzyl/Phenyl Ring WO_Mechanism->WO_Target WO_Result Result: High Speed/Durability WO_Target->WO_Result

Caption: Mechanistic comparison: Amylose phases target the carbonyl backbone, while Pirkle phases target the aromatic substituents common in Evans auxiliaries.

Troubleshooting & Self-Validation

To ensure Trustworthiness and Integrity , perform these checks:

  • The Racemate Test: Never assume a single peak is pure. Always inject the racemic mixture first to establish the separation window. If the racemate is unavailable, use a "mock" racemate by mixing the reaction product with the starting material or a known diastereomer.

  • Solvent Mismatch Peaks: If injecting a sample dissolved in MeOH onto a Hexane mobile phase, "ghost peaks" or system voids can look like separation. Validation: Dissolve the sample in the mobile phase.

  • Elution Order Reversal: Note that changing from IPA to MeOH can reverse the elution order on Amylose columns.[3] This is a feature, not a bug, and can be used to move a small impurity peak before the main peak for better integration.

References

  • Regis Technologies. WHELK-O® 1 Chiral Stationary Phase Technical Guide. (Accessed 2024).[4] Link

  • Patel, P. et al. (2018). "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086." Journal of Chromatographic Science, 56(8), 726–732. Link

  • Szabó, Z. et al. (2022).[5] "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A, 1662, 462741.[5][6] Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H.Link

  • BenchChem. Application Notes for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.Link

Sources

Assessing Enantiomeric Purity After Cleaving the Chiral Auxiliary

[1]

Executive Summary

The Challenge: While chiral auxiliaries (e.g., Evans, Myers, Oppolzer) provide excellent diastereomeric control, the final cleavage step removes the internal chiral reference. The resulting product is a mixture of enantiomers, not diastereomers, rendering standard NMR invisible to the stereochemical ratio. Furthermore, harsh cleavage conditions (e.g., LiOH/H



The Verdict:

  • For Routine QC: Chiral HPLC/SFC is the gold standard due to precision (

    
     error) and throughput.
    
  • For Structural Verification: Mosher’s Ester Analysis (NMR) is superior when absolute configuration is unknown or chiral columns are unavailable.

  • For High-Throughput/Rough Estimates: Chiral Shift Reagents offer a rapid "dilute-and-shoot" alternative but suffer from spectral complexity.

Part 1: The Critical Transition (Dr to Ee)

Before cleavage, you measure Diastereomeric Ratio (


)Enantiomeric Excess (

)

The most common failure mode in this workflow is assuming


  • Epimerization occurs during cleavage: Basic hydrolysis (LiOH) can deprotonate the

    
    -proton, scrambling the stereocenter.
    
  • Kinetic Resolution during Workup: If the cleavage is incomplete, the reaction may preferentially cleave one diastereomer over the other, artificially inflating the apparent purity of the isolated product.

Decision Matrix: Selecting Your Method

MethodSelectionStartCleaved Product IsolatedIsVolatileIs the compound volatile?Start->IsVolatileHasChromAccess to Chiral Columns?IsVolatile->HasChromNoGCMethod A: Chiral GC(High Precision)IsVolatile->GCYesAbsConfigIs Absolute Config Known?HasChrom->AbsConfigNoHPLCMethod B: Chiral HPLC/SFC(Gold Standard)HasChrom->HPLCYesMosherMethod C: Mosher's Analysis(Derivatization)AbsConfig->MosherNoShiftMethod D: Chiral Shift Reagents(Rapid/Approximate)AbsConfig->ShiftYes

Figure 1: Strategic decision tree for selecting the appropriate analytical method based on compound properties and laboratory resources.

Part 2: Comparative Analysis of Methods

Method A: Chiral Chromatography (HPLC/SFC)

The Industry Standard. This method relies on a Chiral Stationary Phase (CSP) to interact differentially with the enantiomers.[1][2][3]

  • Mechanism: Transient diastereomeric complexes form between the analyte and the CSP (e.g., Amylose or Cellulose derivatives).[1]

  • Self-Validating Logic: You must inject a racemic standard (racemate) first. If you cannot separate the racemate to baseline, you cannot validate the

    
     of your chiral sample.
    

Protocol Highlights:

  • Racemate Generation: Mix a small aliquot of your chiral product with base (e.g., Et

    
    N) or synthesize the racemate using achiral conditions.
    
  • Column Selection: Start with Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates). These cover ~80% of pharmaceutical intermediates.

  • Mobile Phase: Hexane/IPA (90:10) is standard. Avoid additives like TFA unless analyzing free amines/acids.

Method B: Mosher's Ester Analysis (NMR)

The Structural Proof. Reacting a chiral alcohol/amine with a chiral derivatizing agent (Mosher's Acid Chloride, MTPA-Cl) creates diastereomers.[4]

  • Mechanism: The magnetic anisotropy of the phenyl group in the MTPA moiety shields/deshields protons differently depending on the configuration (

    
     or 
    
    
    ).
  • Self-Validating Logic: The reaction must go to completion .[5] If the conversion is <100%, kinetic resolution may occur (one enantiomer reacts faster), skewing the result. Always check for unreacted starting material.

MosherLogicSubstrateChiral Alcohol (Mix)ReactRReact w/ (R)-MTPA-ClSubstrate->ReactRReactSReact w/ (S)-MTPA-ClSubstrate->ReactSDiastA(S)-Ester(Diastereomer A)ReactR->DiastADiastB(R)-Ester(Diastereomer B)ReactS->DiastBNMR1H / 19F NMR AnalysisDiastA->NMRDiastB->NMRResultCalculate dr = eeAssign Absolute ConfigNMR->Result

Figure 2: The Mosher's Analysis workflow. Note that while 'ee' determination only requires one derivatization, absolute configuration assignment requires both (R) and (S) derivatives.

Part 3: Data Comparison & Performance Metrics

FeatureChiral HPLC/SFCMosher's NMR AnalysisChiral Shift Reagents
Primary Output Chromatogram (Area %)NMR Spectra (Integration)NMR Spectra (Splitting)
Accuracy (

)
High (

)
Medium (

)
Low (

)
Sample Prep Minimal (Dilution)High (Chemical Reaction)Low (Mixing in tube)
Throughput 10-30 min/sample>2 hours/sample5 min/sample
Cost High (Columns: $1k+)Low (Reagents)Medium (Shift Reagents)
Risk Co-elution of impuritiesKinetic ResolutionLine Broadening

Part 4: Detailed Experimental Protocols

Protocol 1: Mosher's Ester Derivatization (For Alcohols)

Use this when you have no chiral column or need to prove absolute configuration.

Reagents:

  • (R)-(-)-

    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
  • Dry Pyridine-d5 (acts as solvent and base)

Step-by-Step:

  • Preparation: In a clean NMR tube, dissolve 5-10 mg of your cleaved chiral alcohol in 0.5 mL of Pyridine-d5 .

  • Reaction: Add 1.5 equivalents of (R)-MTPA-Cl. Shake well.

  • Incubation: Allow to stand at room temperature for 15-30 minutes.

  • Validation (Critical): Run a quick

    
    H NMR. Look for the diagnostic proton signal of the starting alcohol (often the carbinol proton). It must be gone.  If visible, add more MTPA-Cl and heat gently.
    
  • Analysis:

    • 
      F NMR:  Look for the -CF
      
      
      region (~ -72 ppm). You will see two singlets if the sample is not enantiopure. Integrate them.
    • Calculation:

      
      
      
Protocol 2: Chiral HPLC Method Development

Use this for high-precision QC of drug intermediates.

Step-by-Step:

  • Screening: Prepare a 1 mg/mL solution of your racemic standard in Ethanol/Hexane.

  • Column Setup: Install a Chiralpak AD-H column. Equilibrate with Hexane:Isopropanol (90:10) at 1.0 mL/min.

  • Detection: Set UV detector to the

    
     of the compound (usually 210, 254, or 280 nm).
    
  • Optimization:

    • No separation? Lower IPA to 5% or switch to Ethanol.

    • Broad peaks? Add 0.1% Diethylamine (for amines) or TFA (for acids).

    • Still no separation? Switch to Chiralcel OD-H (complementary selectivity).

  • Measurement: Inject your chiral sample using the exact same method. Compare retention times to the racemate to identify the major enantiomer.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6][7] Nature Protocols, 2, 2451–2458. [Link]

  • Ka Ho Chow, et al. (2023).[8] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Australian Journal of Chemistry. [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (R)-(-)-4-Phenyl-2-oxazolidinone

[1]

Executive Summary & Operational Context

(R)-(-)-4-Phenyl-2-oxazolidinone is a cornerstone reagent in asymmetric synthesis, specifically for Evans Aldol and alkylation reactions.[1] While often viewed as a stable, crystalline solid, its handling requires a dual-focus safety strategy:[1]

  • Biological Safety: Preventing inhalation of fine particulates during weighing (H332) and absorption through skin (H312).

  • Experimental Integrity: While the auxiliary itself is air-stable, the subsequent lithiation steps (using

    
    -BuLi or LDA) are moisture-sensitive.[1] Proper PPE protocols described here minimize biological contamination of the reagent.
    

Core Hazard Directive: The primary risk vector for this specific compound is dust inhalation during mass transfer and dermal absorption when solvated.

Hazard Analysis & Risk Assessment

Before donning PPE, you must understand the "Why." This compound is not just a benign salt; it is a biologically active oxazolidinone derivative.

Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3]Hand-to-mouth contamination risk.[1][2][3][4][5] Gloves are mandatory.
Acute Toxicity (Dermal) H312Harmful in contact with skin.[2][3]Solvated compound penetrates skin faster than solid.
Acute Toxicity (Inhalation) H332Harmful if inhaled.[2][3]Critical: Fine crystalline dust is easily aerosolized during static weighing.
Eye Irritation H319Causes serious eye irritation.[6]Crystalline shards can cause mechanical and chemical corneal damage.

Source: GHS Classification & Sigma-Aldrich/Fisher Scientific SDS [1, 2].[1]

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach.[1] Your PPE must adapt to the state of the matter (Solid vs. Solvated).

A. Solid Handling (Weighing & Transfer)
  • Engineering Control (Primary): Chemical Fume Hood or Powder Weighing Station.

  • Eye Protection: ANSI Z87.1 Chemical Safety Goggles. Why? Safety glasses leave gaps where airborne dust can enter.

  • Hand Protection: Standard Nitrile (0.11 mm / 4 mil).

    • Technique: "Cuff-tuck."[1] Tuck lab coat cuffs into the gloves to seal the wrist gap against dust.

  • Respiratory: If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator.

B. Reaction Phase (Solvated in DCM or THF)

CRITICAL WARNING: This auxiliary is frequently dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] Standard nitrile gloves provide <1 minute protection against DCM.

  • Hand Protection (DCM Solvent):

    • Option 1 (Best): Silver Shield / Laminate Film gloves (Barrier®).[1]

    • Option 2 (Practical): Double-gloving.[1] Inner layer: Laminate/PE. Outer layer: Nitrile (for dexterity). Immediately change outer glove upon splash.

  • Body Protection: 100% Cotton Lab Coat (Fire Resistant if using pyrophoric bases like

    
    -BuLi) + Chemical Apron if handling >500mL volumes.[1]
    

Operational Protocol: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this auxiliary, emphasizing the shift in PPE requirements based on solvent interaction.

SafeHandlingStartSTART: Reagent RetrievalRiskAssessStep 1: Risk Assessment(Check Solvent Compatibility)Start->RiskAssessSolidStateState A: Solid Handling(Weighing)RiskAssess->SolidStateInitial SetupPPE_SolidPPE: Nitrile Gloves +Safety Goggles + Fume HoodSolidState->PPE_SolidSolvatedStateState B: Reaction Phase(DCM/THF Solution)PPE_SolventPPE: Laminate/Barrier Gloves(If DCM) or Double NitrileSolvatedState->PPE_SolventCRITICAL CHECKAction_WeighAction: Static-Free Weighing(Use Antistatic Gun)PPE_Solid->Action_WeighAction_ReactAction: Cannula Transfer/Addition(Closed System)PPE_Solvent->Action_ReactAction_Weigh->SolvatedStateDissolutionDisposalDisposal: Segregated Organic WasteAction_React->Disposal

Figure 1: Workflow diagram detailing the transition from solid handling to solvent-based handling, highlighting the critical PPE change point.

Step-by-Step Handling Procedures

Phase 1: Weighing (The Dust Hazard)[1]
  • Static Control: Crystalline oxazolidinones are prone to static charge, causing "jumping" crystals. Use an ionizing fan or antistatic gun on the spatula and weigh boat before transfer.

  • Ventilation: Place the balance inside the fume hood. If vibrations affect accuracy, use a "powder funnel" transfer method: weigh a closed vial, add solid outside (in a still-air box), re-weigh, then transfer to the hood.[1]

  • Cleanup: Wipe the balance area with a wet paper towel (water/ethanol) immediately. Do not blow dust with compressed air.

Phase 2: Reaction Setup (The Solvent Hazard)[1]
  • Glove Check: If using Dichloromethane (CH₂Cl₂), remove standard nitrile gloves. Don Laminate/PE gloves .

  • Syringe Safety: When transferring the dissolved auxiliary, use Luer-lock syringes to prevent needle "pop-off" due to solvent vapor pressure.[1]

  • Quenching: Quench reaction mixtures carefully. Even if the auxiliary is stable, unreacted bases (

    
    -BuLi) pose fire risks.[1]
    

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact (Solid) Brush off excess dry chemical.[1] Wash with soap/water for 15 min.[2]
Skin Contact (Solution) Do not wipe. Wiping drives solvent deeper. Rinse immediately under safety shower/faucet for 15 min. Remove contaminated gloves carefully.[5]
Eye Exposure Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention (ophthalmology check recommended for crystals).
Spill (Solid) Wet a paper towel with water (to prevent dust) and wipe up. Place in a bag.
Disposal Protocol
  • Waste Stream: Non-halogenated Organic Waste (if in THF) or Halogenated Organic Waste (if in DCM).

  • Method: Incineration.

  • Drain Disposal: Strictly Prohibited. Oxazolidinones can be persistent in aquatic environments [3].[7][8]

References

  • PubChem. (2025). Compound Summary: (4R)-4-phenyl-1,3-oxazolidin-2-one.[1] National Library of Medicine. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-4-Phenyl-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(R)-(-)-4-Phenyl-2-oxazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.